An In-depth Technical Guide to N1,N3-dibenzylpropane-1,3-diamine Dihydrochloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to N1,N3-dibenzylpropane-1,3-diamine Dihydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N3-dibenzylpropane-1,3-diamine and its dihydrochloride salt are versatile chemical compounds with significant potential in medicinal chemistry and materials science. The core structure, featuring a flexible propane-1,3-diamine linker flanked by two benzyl groups, provides a unique scaffold for the synthesis of complex molecules. The diamine's ability to act as a bidentate ligand has led to its exploration in the development of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride, with a focus on practical insights for researchers in drug discovery and development.
Molecular Structure and Physicochemical Properties
The fundamental structure of the parent compound, N1,N3-dibenzylpropane-1,3-diamine, consists of a central propane chain with benzyl substituents on the terminal nitrogen atoms. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms. This salt form generally exhibits enhanced stability and aqueous solubility compared to the free base, making it more suitable for certain experimental and pharmaceutical applications.
Table 1: Physicochemical Properties of N1,N3-dibenzylpropane-1,3-diamine and its Dihydrochloride Salt
| Property | N1,N3-dibenzylpropane-1,3-diamine (Free Base) | N1,N3-dibenzylpropane-1,3-diamine Dihydrochloride |
| CAS Number | 10239-34-6[1] | 59211-73-3 |
| Molecular Formula | C₁₇H₂₂N₂[1] | C₁₇H₂₄Cl₂N₂ |
| Molecular Weight | 254.37 g/mol [1] | 327.29 g/mol |
| Appearance | Clear pale yellow oil[2] | Predicted to be a white to off-white crystalline solid |
| Melting Point | Not available | Not available in literature; expected to be significantly higher than the free base |
| Boiling Point | 124 °C at 0.55 Torr[2] | Decomposes upon heating |
| Solubility | Slightly soluble in chloroform and methanol[2]. | Expected to be soluble in water and polar organic solvents like ethanol and DMSO. |
| pKa (predicted) | 9.73 ± 0.19[2] | Not applicable |
Synthesis of N1,N3-dibenzylpropane-1,3-diamine and its Dihydrochloride Salt
The synthesis of N1,N3-dibenzylpropane-1,3-diamine is most commonly achieved through a two-step process involving the formation of a di-Schiff base followed by its reduction. A more direct, albeit potentially lower-yielding, method is the direct alkylation of 1,3-diaminopropane.
Method 1: Reductive Amination via Schiff Base Formation
This is an efficient and environmentally friendly method that proceeds in high yield.[3]
Workflow for the Synthesis of N1,N3-dibenzylpropane-1,3-diamine
Caption: A two-step synthesis of N1,N3-dibenzylpropane-1,3-diamine.
Experimental Protocol:
Step 1: Synthesis of N,N'-dibenzylidene-1,3-propanediamine
-
To a solution of 1,3-diaminopropane (1 equivalent) in water, add benzaldehyde (2 equivalents) dropwise at room temperature with vigorous stirring.
-
Continue stirring for 2-3 hours. The formation of a precipitate indicates the formation of the di-Schiff base.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of N1,N3-dibenzylpropane-1,3-diamine
-
Dissolve the N,N'-dibenzylidene-1,3-propanediamine (1 equivalent) in methanol.
-
To this solution, add sodium borohydride (2 equivalents) portion-wise.
-
Reflux the reaction mixture for 15 minutes.[1]
-
After cooling to room temperature, quench the reaction by the slow addition of water.[1]
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).[1]
-
Combine the organic phases, dry over anhydrous potassium carbonate, and concentrate under reduced pressure to yield the product as a yellow oil.[1][3]
Method 2: Direct Alkylation
This method involves the direct reaction of 1,3-diaminopropane with a benzyl halide.[4]
Experimental Protocol:
-
To a solution of 1,3-diaminopropane (excess) in ethanol, slowly add benzyl halide (e.g., benzyl bromide or chloride) (1 equivalent) over several hours.
-
Stir the reaction mixture at room temperature for 48 hours.[4]
-
Add a solution of sodium hydroxide in ethanol to neutralize the hydrohalic acid formed.
-
Evaporate the solvent under reduced pressure and purify the residue using silica gel chromatography.
Preparation of N1,N3-dibenzylpropane-1,3-diamine Dihydrochloride
The dihydrochloride salt can be readily prepared from the free base.
Workflow for Dihydrochloride Salt Formation
Caption: General procedure for dihydrochloride salt formation.
Experimental Protocol:
-
Dissolve the purified N1,N3-dibenzylpropane-1,3-diamine free base in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethanol.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in anhydrous diethyl ether or dioxane dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain the final product.
Spectroscopic Characterization
Spectroscopic analysis is essential for the confirmation of the structure and purity of N1,N3-dibenzylpropane-1,3-diamine and its dihydrochloride salt.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the free base in CDCl₃ shows characteristic signals for the aromatic protons of the benzyl groups, the benzylic methylene protons, and the aliphatic protons of the propane backbone.[3]
-
Aromatic Protons (Ar-H): A multiplet in the range of δ 7.30–7.37 ppm, integrating to 10 protons.[3]
-
Benzylic Protons (CH₂-Ar): A singlet at approximately δ 3.78 ppm, integrating to 4 protons.[3]
-
Methylene Protons adjacent to Nitrogen (CH₂-N): A triplet at around δ 2.71 ppm, integrating to 4 protons.[3]
-
Central Methylene Protons (CH₂-C-CH₂): A quintet (or multiplet) at approximately δ 1.73 ppm, integrating to 2 protons.[3]
-
Amine Protons (NH): A broad singlet around δ 1.66 ppm, integrating to 2 protons. The chemical shift of this peak can vary depending on concentration and solvent.[3]
Upon formation of the dihydrochloride salt , the following changes in the ¹H NMR spectrum are expected:
-
Downfield Shift of Protons adjacent to Nitrogen: The protonation of the nitrogen atoms will cause a significant downfield shift of the adjacent methylene protons (CH₂-N and CH₂-Ar).
-
Appearance of a Broad N-H Proton Signal: A broad signal corresponding to the N⁺-H protons will appear at a lower field, typically in the range of δ 8-10 ppm, and its integration will correspond to 4 protons (2 per nitrogen).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on the structure, the following approximate chemical shifts are expected for the free base:
-
Aromatic Carbons: In the range of δ 127-140 ppm.
-
Benzylic Carbon (CH₂-Ar): Around δ 50-55 ppm.
-
Methylene Carbon adjacent to Nitrogen (CH₂-N): Approximately δ 45-50 ppm.
-
Central Methylene Carbon (CH₂-C-CH₂): Around δ 25-30 ppm.
For the dihydrochloride salt , the carbons adjacent to the protonated nitrogen atoms (CH₂-N and CH₂-Ar) will experience a downfield shift due to the electron-withdrawing effect of the ammonium groups.
Infrared (IR) Spectroscopy
The IR spectrum of the free base will show characteristic absorptions for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C-N stretching. For the dihydrochloride salt , a broad absorption band in the region of 2400-2800 cm⁻¹ is expected, which is characteristic of the N⁺-H stretching vibrations in amine salts.
Mass Spectrometry
For the free base, electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z = 254. A prominent fragment would be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl group. Electrospray ionization (ESI-MS) of the dihydrochloride salt in a suitable solvent would show the protonated molecular ion [M+H]⁺ at m/z = 255 and potentially the doubly charged ion [M+2H]²⁺ at m/z = 128.
Reactivity and Chemical Compatibility
N1,N3-dibenzylpropane-1,3-diamine dihydrochloride is an acidic salt and will react with bases to liberate the free diamine. The free base, with its two secondary amine groups, is nucleophilic and can participate in a variety of chemical reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Further reaction with alkyl halides.
-
Coordination Chemistry: The diamine can act as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms.
The dihydrochloride salt is generally stable under normal storage conditions. However, it is incompatible with strong bases and strong oxidizing agents.
Applications in Research and Drug Development
The primary application of N1,N3-dibenzylpropane-1,3-diamine in the scientific literature is as a ligand in coordination chemistry, particularly in the development of potential anticancer agents.
Ligand for Platinum-Based Anticancer Agents
Derivatives of N-benzyl-1,3-propanediamine, including the N,N'-dibenzyl derivative, have been used to synthesize platinum(II) complexes.[4][5][6] These complexes are analogues of cisplatin, a widely used chemotherapy drug. The rationale behind using substituted diamine ligands is to modify the pharmacological properties of the platinum complex, potentially leading to improved efficacy, reduced side effects, and the ability to overcome cisplatin resistance.[5]
The N1,N3-dibenzylpropane-1,3-diamine ligand can coordinate to a platinum center to form complexes such as [Pt(N,N'-dibenzylpropane-1,3-diamine)Cl₂]. The bulky benzyl groups can influence the steric and electronic properties of the complex, which in turn can affect its interaction with biological targets like DNA.
Building Block for Bioactive Molecules
The 1,3-diamine motif is present in a variety of biologically active molecules.[7] N1,N3-dibenzylpropane-1,3-diamine can serve as a versatile starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been identified as a hepatitis C virus inhibitor.[1]
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
N1,N3-dibenzylpropane-1,3-diamine dihydrochloride is a valuable chemical entity with demonstrated utility in the synthesis of potential therapeutic agents. Its straightforward synthesis and the versatile reactivity of its free base make it an attractive building block for medicinal chemists. While a comprehensive set of experimentally determined physicochemical data for the dihydrochloride salt is not yet available in the public domain, this guide provides a solid foundation of its known properties, synthetic methodologies, and key applications, empowering researchers to effectively utilize this compound in their scientific endeavors.
References
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Girolami, G. S. (n.d.). Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N,N′‐Dialkyl‐1,3‐propanedialdimines, and Lithium N,N′‐Dialkyl‐1,3‐propanedialdiminates. Retrieved from [Link]
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